molecular formula C8H19NSSi B14430764 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine CAS No. 81633-88-7

2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine

Cat. No.: B14430764
CAS No.: 81633-88-7
M. Wt: 189.40 g/mol
InChI Key: ZLSKDSUPNRRYFY-UHFFFAOYSA-N
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Description

2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine is an organic compound that features a unique combination of functional groups, including an amine, a sulfanyl group, and a silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine typically involves multiple steps:

    Formation of the Ethenyl(dimethyl)silyl Group: This can be achieved by reacting vinyl magnesium bromide with dimethylchlorosilane under anhydrous conditions.

    Introduction of the Sulfanyl Group: The next step involves the reaction of the ethenyl(dimethyl)silyl group with 2-chloroethyl sulfide in the presence of a base such as sodium hydride.

    Amination: Finally, the compound is treated with ammonia or an amine source to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative using catalysts like palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: N-alkylated or N-acylated amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound’s amine group makes it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry

In materials science, the silyl group can be utilized for the development of silicon-based materials, which are important in electronics and coatings.

Mechanism of Action

The mechanism of action of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The ethenyl group could participate in covalent bonding with biological targets, while the amine group might form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.

    2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

The presence of the amine group in 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine makes it particularly versatile for applications in medicinal chemistry and biology, where amines are often key functional groups in bioactive molecules.

Properties

CAS No.

81633-88-7

Molecular Formula

C8H19NSSi

Molecular Weight

189.40 g/mol

IUPAC Name

2-[2-[ethenyl(dimethyl)silyl]ethylsulfanyl]ethanamine

InChI

InChI=1S/C8H19NSSi/c1-4-11(2,3)8-7-10-6-5-9/h4H,1,5-9H2,2-3H3

InChI Key

ZLSKDSUPNRRYFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCSCCN)C=C

Origin of Product

United States

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